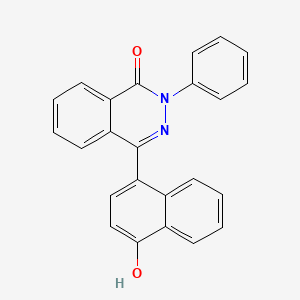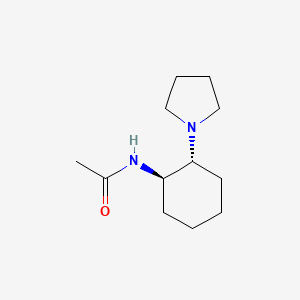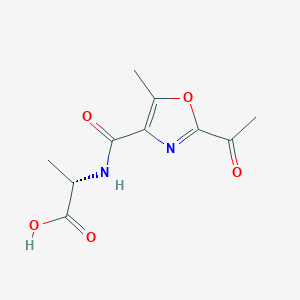
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid is a complex organic compound with a unique structure that includes an oxazole ring, an acetyl group, and a carboxamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of catalysts such as nickel, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-5-methyloxazole: A simpler compound with a similar oxazole ring structure.
4-Carboxamido-2-oxazole: Another compound with a similar carboxamido group.
2-Acetyl-4-carboxamido-5-methyloxazole: A compound with a similar overall structure but different functional group positions.
Uniqueness
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid is unique due to its specific combination of functional groups and its stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61183-10-6 |
|---|---|
Molekularformel |
C10H12N2O5 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
(2S)-2-[(2-acetyl-5-methyl-1,3-oxazole-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N2O5/c1-4(10(15)16)11-8(14)7-6(3)17-9(12-7)5(2)13/h4H,1-3H3,(H,11,14)(H,15,16)/t4-/m0/s1 |
InChI-Schlüssel |
IXLAFSNPGRGJIK-BYPYZUCNSA-N |
Isomerische SMILES |
CC1=C(N=C(O1)C(=O)C)C(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CC1=C(N=C(O1)C(=O)C)C(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
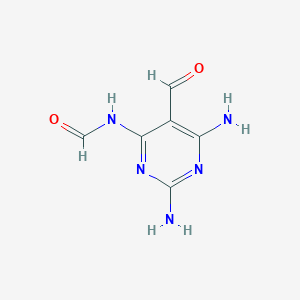
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
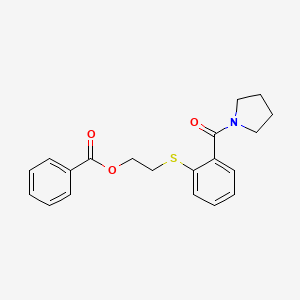

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
